molecular formula C31H41NO12 B561702 (8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside CAS No. 106445-23-2

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Cat. No. B561702
CAS RN: 106445-23-2
M. Wt: 619.664
InChI Key: OZILGRHVKAHOTM-CXYMUDLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” is a chemical compound of paramount significance in glycobiology . It has gained immense popularity due to its efficacy in glycoprotein research . Known for its high specificity and precision, this derivative of beta-galactosidase has paved the way for significant advancements in the field by serving as a powerful tool for the detection and modification of glycoproteins .

Scientific Research Applications

Synthesis and Chemical Properties

Research on C-glycoside mimetics, including those structurally related to the specified compound, focuses on the synthesis of potential inhibitors of carbohydrate processing enzymes. These compounds are crucial for developing treatments targeting metabolic and infectious diseases. For instance, the synthesis of different C-glycoside mimetics of glycosylphosphates, glycolipids, glycosyl amino acids, and oligosaccharides has been explored for their potential inhibitory effects on carbohydrate processing enzymes. This research provides a foundation for understanding the synthetic pathways and potential applications of compounds like “(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside” (Cipolla, La Ferla, & Nicotra, 1997).

Biological Activities and Applications

Derivatized D-glucans have garnered attention for their technological properties and biological activities, which are significant for pharmaceutical applications. Chemical modifications such as sulfonylation, carboxymethylation, phosphorylation, and acetylation can enhance solubility and alter biological activities, including antioxidation and anticoagulation. This insight into D-glucans and their derivatives suggests that similarly structured compounds may also possess varied and significant biological activities with potential therapeutic applications (Kagimura et al., 2015).

Future Directions

This compound has proven efficiency and is a widely acclaimed compound among researchers, and a cornerstone of glycoprotein-related studies . It’s likely that it will continue to be used in the field of glycobiology and may pave the way for further advancements in the study of glycoproteins.

properties

IUPAC Name

ethyl 9-[(2R,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41NO12/c1-5-39-25(36)16-10-8-6-7-9-13-17-40-31-26(32-29(37)22-14-11-12-15-23(22)30(32)38)28(43-21(4)35)27(42-20(3)34)24(44-31)18-41-19(2)33/h11-12,14-15,24,26-28,31H,5-10,13,16-18H2,1-4H3/t24-,26-,27-,28-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZILGRHVKAHOTM-CXYMUDLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747738
Record name Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Ethoxycarbonyloctyl)-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

CAS RN

106445-23-2
Record name Ethyl 9-{[3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranosyl]oxy}nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.